molecular formula C26H29N5O4 B2598013 Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate CAS No. 1031962-50-1

Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate

Cat. No.: B2598013
CAS No.: 1031962-50-1
M. Wt: 475.549
InChI Key: ICCGOEGKCPDCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Anticancer and Anti-5-Lipoxygenase Agents : A study described the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. These compounds, including related structures to Ethyl 4-[...], showed promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016).

  • Herbicidal Activity : Research on the modification of a prototype similar in structure to Ethyl 4-[...] led to the development of a novel herbicide effective against Barnyard grass in paddy rice. This study highlighted the importance of structural modifications for enhanced herbicidal activity (Tamaru et al., 1997).

  • Antimicrobial Agents : Another research focused on the synthesis and characterization of new quinazolines, including structures resembling Ethyl 4-[...], as potential antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing significant efficacy (Desai et al., 2007).

Molecular Docking and Biological Evaluation

  • Anti-Tubercular Agents : A study involved the efficient synthesis and molecular docking of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, structurally related to Ethyl 4-[...], against mycobacterium tuberculosis. The compounds demonstrated potent activity and acceptable drug-like properties, highlighting their potential for further lead modification (Vavaiya et al., 2022).

Agricultural Research

  • Degradation Studies : Research on the degradation of chlorimuron-ethyl, a herbicide structurally similar to Ethyl 4-[...], by Aspergillus niger highlighted the microbial transformation pathways in agricultural soil. This study provides insights into the environmental fate and degradation mechanisms of such compounds (Sharma et al., 2012).

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions. It has been found to interact with acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine in the brain . The nature of these interactions involves the compound acting as an inhibitor of acetylcholinesterase .

Cellular Effects

The effects of Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this product involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase .

Metabolic Pathways

This compound is involved in metabolic pathways that involve acetylcholinesterase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

ethyl 4-[[2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-3-34-25(33)20-9-11-21(12-10-20)28-23(32)18-35-24-17-19(2)27-26(29-24)31-15-13-30(14-16-31)22-7-5-4-6-8-22/h4-12,17H,3,13-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGOEGKCPDCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.